![molecular formula C6H7ClF4O2S B15300469 [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15300469.png)
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a chemical compound with the molecular formula C5H5ClF4O2S. This compound is notable for its unique structure, which includes a cyclobutyl ring substituted with both fluoro and trifluoromethyl groups, as well as a methanesulfonyl chloride functional group. These structural features make it a valuable intermediate in various chemical syntheses, particularly in the field of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonylation of the cyclobutyl intermediate to introduce the methanesulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product. The process may also involve purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The fluoro and trifluoromethyl groups can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Wissenschaftliche Forschungsanwendungen
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biological molecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the methanesulfonyl chloride group, which is highly reactive towards nucleophiles. The fluoro and trifluoromethyl groups can also influence the compound’s reactivity and stability, making it a versatile intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride: Similar structure but lacks the fluoro group.
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl bromide: Similar structure but with a bromide group instead of chloride.
Uniqueness
The presence of both fluoro and trifluoromethyl groups in [3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride makes it unique compared to its analogs.
Eigenschaften
Molekularformel |
C6H7ClF4O2S |
|---|---|
Molekulargewicht |
254.63 g/mol |
IUPAC-Name |
[3-fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClF4O2S/c7-14(12,13)3-5(6(9,10)11)1-4(8)2-5/h4H,1-3H2 |
InChI-Schlüssel |
FQUGOXIGTDPMTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(CS(=O)(=O)Cl)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)
![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
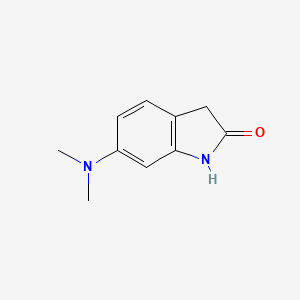
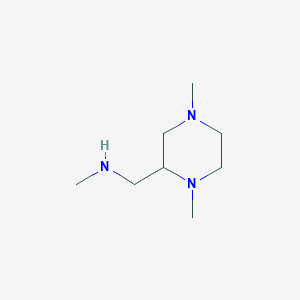
![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)
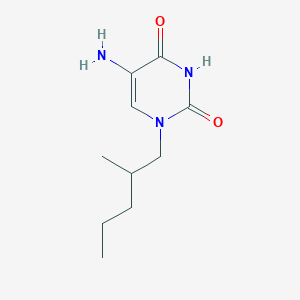
![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)
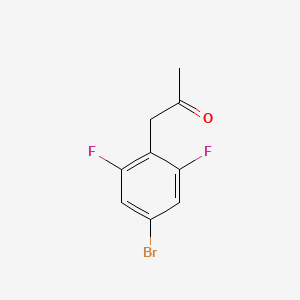
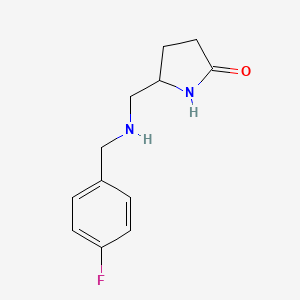
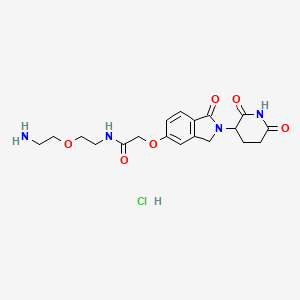
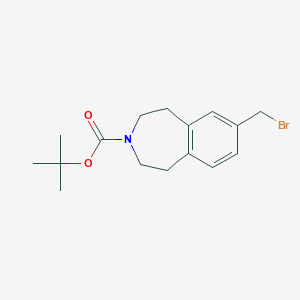
![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)
